The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone is achieved through a multi-step process. Initially, ethyl 3-formyl-1H-indole-2-carboxylate is reacted with 4-nitrophenylhydrazine. This reaction yields the desired product, 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone. []
The molecular structure of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. [] Additionally, the crystal structure was determined using X-ray single-crystal analysis. [] These analyses revealed the compound's detailed structural features, providing valuable insights for understanding its interactions with biological targets.
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone exhibits its biological activity by inhibiting specific kinase receptors. [] While the precise mechanism of action has not been fully elucidated, research suggests that it targets key kinases involved in breast cancer cell proliferation and migration. [] Specifically, it demonstrates significant inhibitory activity against PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR, highlighting its potential as a multi-target kinase inhibitor. []
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has emerged as a promising lead compound in breast cancer research. In vitro studies have demonstrated its potent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 4.38 ± 0.23 μM, comparable to the standard drug staurosporine (IC50 = 8.32 ± 0.43 μM). [] Furthermore, it significantly inhibits cell migration, exhibiting a wound closure percentage of 60.7% in wound healing assays. []
In vivo studies have also shown promising results. The compound substantially reduces tumor volume in mice models, decreasing from 106 mm³ in the control group to 56.4 mm³. [] This translates to a significant attenuation of tumor proliferation by 46.9%, further supporting its potential as a therapeutic agent for breast cancer. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0